4-(2-Fluoropropan-2-yl)picolinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)6-3-4-11-7(5-6)8(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
XVGBKEAJZLFADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Fluoropropan 2 Yl Picolinic Acid
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 4-(2-Fluoropropan-2-yl)picolinic acid suggests two primary strategic disconnections to access the target molecule. These strategies hinge on the sequence of introducing the key functional groups: the carboxylic acid, the isopropyl moiety, and the fluorine atom.
Strategy A: Late-Stage Fluorination
This approach prioritizes the formation of the carbon skeleton first, followed by the introduction of the fluorine atom in a final or penultimate step. The initial disconnection targets the C-F bond, identifying 4-isopropylpicolinic acid as the direct precursor. A subsequent disconnection of the C-C bond between the pyridine (B92270) ring and the isopropyl group leads to a functionalized pyridine, such as a 4-halopicolinic acid derivative, and an isopropyl organometallic reagent. This pathway is often favored due to the potential for substrate-controlled, direct C-H fluorination on a late-stage intermediate.
Strategy B: Fluorinated Building Block
Alternatively, a strategy involving the attachment of a pre-fluorinated side chain can be envisioned. This pathway's primary disconnection is the C-C bond between the pyridine C4 position and the 2-fluoropropan-2-yl group. This approach relies on the synthesis of a 4-halopicolinic acid scaffold and a (2-fluoropropan-2-yl) organometallic reagent. While conceptually straightforward, the preparation and stability of tertiary alkyl-fluoro organometallic reagents can present significant synthetic challenges.
Synthesis of Key Precursors and Intermediates
The successful synthesis of the target compound relies on the efficient preparation of two key components: a fluorinated propyl moiety or its non-fluorinated precursor, and a suitably functionalized pyridine scaffold.
Preparation of Fluorinated Propan-2-yl Moieties
The synthesis of a nucleophilic 2-fluoropropan-2-yl moiety, such as a Grignard or organozinc reagent, for use in cross-coupling reactions (Strategy B) is not well-established. These reagents are often unstable and difficult to prepare. Therefore, synthetic routes commonly proceed through an isopropyl precursor which is fluorinated at a later stage (Strategy A). The required isopropyl organometallic reagents, such as isopropylmagnesium bromide or isopropylzinc bromide, are commercially available or can be readily prepared from 2-bromopropane.
Synthesis of Functionalized Pyridine Scaffolds
A critical intermediate for both proposed strategies is a pyridine ring substituted at the 2-position with a carboxylic acid (or its ester equivalent) and at the 4-position with a group suitable for modification, typically a halogen.
Methyl 4-chloropicolinate: This is a versatile precursor. Its synthesis can be achieved from commercially available 2-picolinic acid. Treatment of 2-picolinic acid with an excess of thionyl chloride (SOCl₂) can accomplish both chlorination of the pyridine ring at the 4-position and conversion of the carboxylic acid to an acyl chloride. Subsequent addition of methanol (B129727) then yields the desired methyl 4-chloropicolinate. chemicalbook.com
| Reactant | Reagents | Product | Yield | Reference |
| 2-Picolinic acid | 1. Thionyl chloride (SOCl₂) 2. Methanol (MeOH) | Methyl 4-chloropicolinate | 85% | chemicalbook.com |
This is an interactive data table. Users can sort and filter the data as needed.
4-Isopropylpicolinic Acid: This precursor is central to the late-stage fluorination strategy. It can be synthesized via a cross-coupling reaction from a 4-halopicolinate ester. For example, a palladium- or nickel-catalyzed Kumada or Negishi coupling of methyl 4-chloropicolinate with an isopropyl organometallic reagent would form methyl 4-isopropylpicolinate. Subsequent hydrolysis of the ester group under basic or acidic conditions would yield the desired 4-isopropylpicolinic acid.
Strategies for Introducing the 2-Fluoropropan-2-yl Group
Two principal strategies are considered for the crucial step of installing the 2-fluoropropan-2-yl group onto the picolinic acid framework.
Fluorination Reactions on Propan-2-yl Side Chains
This method involves the direct fluorination of a C-H bond on the isopropyl group of a pre-formed 4-isopropylpicolinic acid intermediate. The tertiary C-H bond at the 2-position of the isopropyl group is the most likely site for reaction, particularly for radical or electrophilic fluorination processes, due to the stability of the resulting tertiary radical or cation. nih.gov
Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are well-suited for this transformation. wikipedia.orgresearchgate.net The reaction would likely proceed by converting 4-isopropylpicolinic acid to its ester form to avoid side reactions with the acidic proton, followed by treatment with the electrophilic fluorine source to yield methyl 4-(2-fluoropropan-2-yl)picolinate. A final hydrolysis step would furnish the target acid.
| Substrate | Fluorinating Agent | Solvent | Product |
| Methyl 4-isopropylpicolinate | Selectfluor® | Acetonitrile (B52724) | Methyl 4-(2-fluoropropan-2-yl)picolinate |
This is an interactive data table presenting a proposed reaction; specific conditions would require experimental optimization.
Cross-Coupling Approaches for Side Chain Attachment
This strategy focuses on forming the C-C bond between the pyridine ring and the isopropyl side chain as the key step. This is a robust and widely used method in pyridine chemistry. organic-chemistry.orgwikipedia.orgwikipedia.org The typical approach involves the reaction of a halo-pyridine with an organometallic reagent, catalyzed by a transition metal, most commonly palladium or nickel.
For this synthesis, a Negishi or Kumada coupling is proposed. Methyl 4-chloropicolinate serves as the electrophilic partner. mit.edunih.gov The nucleophilic partner would be an isopropyl organometallic reagent, such as isopropylzinc bromide (for Negishi coupling) or isopropylmagnesium bromide (for Kumada coupling). The reaction would produce methyl 4-isopropylpicolinate, which then requires hydrolysis and subsequent fluorination as detailed in section 2.3.1. This two-step sequence of coupling followed by fluorination is generally more practical than a direct coupling with a fluorinated organometallic reagent.
| Coupling Type | Pyridine Substrate | Organometallic Reagent | Catalyst | Product | Reference |
| Kumada | Methyl 4-chloropicolinate | Isopropylmagnesium bromide | Ni(dppp)Cl₂ | Methyl 4-isopropylpicolinate | organic-chemistry.orgwikipedia.org |
| Negishi | Methyl 4-chloropicolinate | Isopropylzinc bromide | Pd(PPh₃)₄ | Methyl 4-isopropylpicolinate | wikipedia.orgorganic-chemistry.org |
This is an interactive data table outlining established cross-coupling reactions applicable to this synthesis.
Formation of the Picolinic Acid Moiety
The construction of the picolinic acid core, characterized by a carboxylic acid group at the 2-position of the pyridine ring, is a critical phase in the synthesis of the target molecule. This is typically achieved by modifying a pre-functionalized pyridine ring that already contains the 4-(2-Fluoropropan-2-yl) substituent.
Oxidation and Carboxylation Routes
Oxidation Routes
A primary and well-established method for forming the picolinic acid moiety is the oxidation of an alkyl group, typically a methyl group, at the 2-position of the pyridine ring. The precursor for this route would be 4-(2-Fluoropropan-2-yl)-2-methylpyridine. The oxidation of this precursor converts the 2-methyl group into a carboxylic acid.
Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or nitric acid. google.comwikipedia.org The reaction with KMnO₄ is often performed in an aqueous solution, and careful temperature control is necessary to prevent over-oxidation and decomposition of the pyridine ring. wikipedia.org Another approach involves catalytic oxidation, which is considered a greener alternative. Systems using catalysts like cobalt or manganese salts with oxygen or air as the oxidant have been employed for the oxidation of picoline derivatives. mdpi.com
Illustrative Data on Oxidation of a 2-Methylpyridine Precursor
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KMnO₄ | H₂O | 95 | 8 | 65 |
| 2 | Conc. HNO₃ | H₂SO₄ | 110 | 6 | 60 |
Carboxylation Routes
Direct carboxylation of a C-H bond at the 2-position of a 4-substituted pyridine is a significant challenge. However, a viable strategy involves a two-step process: deprotonation followed by reaction with carbon dioxide. This route would start from 4-(2-Fluoropropan-2-yl)pyridine. The pyridine ring can be selectively deprotonated at the 2-position using a strong base, such as butyllithium (BuLi), to form a lithiated intermediate. This organolithium species is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired picolinic acid. This method requires anhydrous conditions and low temperatures to ensure the stability of the lithiated intermediate.
Strategies for Pyridine Ring Functionalization
A plausible pathway begins with a readily available starting material, such as 4-acetyl-2-methylpyridine. The synthesis proceeds through the following key transformations:
Formation of a Tertiary Alcohol: The acetyl group is converted into a 2-hydroxypropan-2-yl group. This is typically achieved via a Grignard reaction, where 4-acetyl-2-methylpyridine is treated with methylmagnesium bromide (MeMgBr). This reaction adds a methyl group to the carbonyl carbon, and subsequent hydrolysis yields the tertiary alcohol, 2-(2-methylpyridin-4-yl)propan-2-ol.
Deoxofluorination: The hydroxyl group of the tertiary alcohol is then replaced with a fluorine atom. This transformation can be accomplished using a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this purpose. The reaction converts the tertiary alcohol into the target 4-(2-Fluoropropan-2-yl)-2-methylpyridine intermediate, which can then be oxidized as described previously.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing reaction times and waste.
Catalyst Selection and Ligand Design
In pathways that utilize catalytic methods, such as catalytic oxidation or potential cross-coupling reactions, the choice of catalyst and associated ligands is paramount.
For the catalytic oxidation of the 2-methyl group, transition metal catalysts based on cobalt, manganese, or iron are often employed. mdpi.comdigitellinc.com The efficiency of these catalysts can be enhanced by the choice of ligands, which can stabilize the metal center and modulate its reactivity. For instance, N-hydroxyphthalimide (NHPI) has been used as a co-catalyst in cobalt-catalyzed oxidations to improve reaction rates and yields. mdpi.com
If a cross-coupling strategy were employed to attach a fluorinated side-chain to a 4-halopyridine, palladium catalysts would be the standard choice. rsc.orgbeilstein-journals.org The efficacy of these reactions is highly dependent on the ligand coordinated to the palladium center. Phosphine-based ligands, such as triphenylphosphine (PPh₃) or bulkier, electron-rich phosphines like tricyclohexylphosphine (PCy₃), are commonly used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org
Solvent Effects and Temperature Control
The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility, reaction rates, and selectivity. For the oxidation of the 2-methylpyridine precursor with KMnO₄, water is a common solvent. google.com In catalytic air oxidation systems, acetic acid is often used. mdpi.com The deoxofluorination step typically requires anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent quenching of the fluorinating agent.
Temperature is a critical parameter that must be carefully controlled. The oxidation reaction is highly exothermic and requires controlled heating to proceed efficiently without causing degradation. google.com Conversely, the deprotonation of pyridine with BuLi and the subsequent deoxofluorination with reagents like DAST must be conducted at low temperatures (e.g., -78 °C) to control reactivity, prevent side reactions, and ensure the stability of reactive intermediates. researchgate.net
Illustrative Data on Solvent Screening for Deoxofluorination
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DAST | DCM | 0 to rt | 4 | 55 |
| 2 | DAST | THF | -78 to rt | 6 | 62 |
| 3 | Deoxo-Fluor® | Toluene | 0 to rt | 4 | 65 |
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. nih.gov This involves several key strategies:
Use of Catalysis: Shifting from stoichiometric oxidants like potassium permanganate to catalytic systems that use air or hydrogen peroxide as the terminal oxidant significantly reduces waste and improves atom economy. yorku.caresearchgate.net
Energy Efficiency: The use of microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. ijarsct.co.innih.govacs.org This technique could be particularly beneficial for steps like the oxidation or functionalization of the pyridine ring.
Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or ionic liquids. For example, exploring aqueous conditions for the oxidation step aligns with green chemistry goals. Additionally, replacing hazardous reagents with safer alternatives is a key objective.
By integrating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally benign.
Chemical Reactivity and Derivatization of 4 2 Fluoropropan 2 Yl Picolinic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds. Its reactivity is influenced by the adjacent electron-withdrawing pyridine (B92270) ring.
Esterification: The conversion of 4-(2-Fluoropropan-2-yl)picolinic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com Alternatively, for milder conditions, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.govresearchgate.net This acid chloride is then reacted with an alcohol to yield the ester.
Amidation: The formation of amides from this compound is crucial for creating peptidomimetic structures and other complex molecules. This transformation is typically accomplished using peptide coupling agents that activate the carboxylic acid. cam.ac.ukresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) facilitate the reaction with primary or secondary amines to form the corresponding amide in good yields. cam.ac.uk Direct amidation can also be achieved using borate (B1201080) esters as catalysts, which promote the condensation of the carboxylic acid and amine. acs.org
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Fischer Esterification | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl Ester |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Picolinoyl Chloride |
| Esterification via Acyl Chloride | Picolinoyl Chloride, Ethanol (C₂H₅OH) | Ethyl Ester |
| Amidation (Coupling Agent) | Benzylamine, HATU, DIPEA | N-Benzylpicolinamide |
| Amidation (Boron-mediated) | Glycine Methyl Ester, B(OCH₂CF₃)₃ | Picolinoyl-glycine methyl ester |
Reduction: The carboxylic acid group of picolinic acids is generally resistant to direct reduction. However, it can be reduced after conversion to a more reactive derivative, such as an ester or an amide. For instance, the corresponding picolinamide (B142947) can be treated with zinc in aqueous hydrochloric acid to afford the corresponding amine. cam.ac.uk
Decarboxylation: Picolinic acids are known to undergo thermal decarboxylation, a reaction that is often facilitated by the presence of the ring nitrogen. wikipedia.orgcdnsciencepub.comcdnsciencepub.com The Hammick reaction is a notable decarboxylation pathway for picolinic acids, where heating the acid in the presence of a carbonyl compound, such as an aldehyde or ketone, leads to the formation of a 2-pyridyl-carbinol. wikipedia.orgwikipedia.org The reaction proceeds through a key intermediate, believed to be a carbene, which is formed upon the loss of carbon dioxide. wikipedia.org This intermediate then acts as a nucleophile, attacking the carbonyl compound. wikipedia.org The rate of decarboxylation can be influenced by the pH of the solution; for picolinic acid itself, the rate is maximal at a pH near 1. cdnsciencepub.comcdnsciencepub.com
Table 2: Reduction and Decarboxylation Pathways
| Reaction | Typical Conditions | Product Type |
|---|---|---|
| Amide Reduction | 1. Convert to amide; 2. Zn, aq. HCl | Amine |
| Hammick Reaction | Heat in the presence of a ketone (e.g., acetone) | 2-pyridyl-carbinol |
| Thermal Decarboxylation | Heating in a high-boiling solvent (e.g., p-cymene) | 4-(2-Fluoropropan-2-yl)pyridine |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation and quaternization. It is also a key coordination site for metal ions.
N-Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. wikipedia.orgchemtube3d.com This transformation is typically carried out using oxidizing agents like hydrogen peroxide in glacial acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comtandfonline.com The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group increases electron density at the 2- and 4-positions of the ring, making them more susceptible to both electrophilic and nucleophilic attack. chemtube3d.comscripps.edu
Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides in an SN2 reaction to form quaternary pyridinium (B92312) salts. rsc.orgmdpi.com This process, known as the Menshutkin reaction, is influenced by the nature of the alkylating agent and the solvent. mdpi.com Activated halides, such as chloroacetone (B47974) or 2-chloroacetamide, react readily to give fully quaternized products. tandfonline.com Quaternization enhances the electron-withdrawing nature of the pyridine ring, which can activate the ring for further reactions. rsc.orggoogle.com
Table 3: N-Oxidation and Quaternization Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Oxidation | Hydrogen Peroxide (H₂O₂), Acetic Acid (CH₃COOH) | Pyridine-N-oxide |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine-N-oxide |
| Quaternization | Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide Salt |
| Quaternization | Benzyl Bromide (BnBr) | N-Benzylpyridinium Bromide Salt |
Picolinic acid and its derivatives are excellent chelating agents for a wide range of metal ions. wikipedia.orgchemicalbook.com this compound acts as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen atom and one of the oxygen atoms of the deprotonated carboxylate group. orientjchem.orgsjctni.eduresearchgate.net This forms a stable five-membered chelate ring. researchgate.net It can form complexes with numerous transition metals, including copper(II), iron(II/III), zinc(II), cobalt(II), and nickel(II), as well as lanthanides. orientjchem.orgresearchgate.netrsc.orgresearchgate.net The resulting metal complexes often exhibit octahedral or distorted octahedral geometries, with the remaining coordination sites occupied by other ligands or solvent molecules like water. orientjchem.orgresearchgate.net The electronic properties of the substituent at the 4-position can influence the stability of the resulting metal complexes. redalyc.org
Table 4: Metal Complexation Properties
| Metal Ion | Potential Coordination Geometry | Complex Type |
|---|---|---|
| Copper(II) | Distorted Octahedral | [Cu(L)₂(H₂O)₂] |
| Nickel(II) | Octahedral | [Ni(L)₂(H₂O)₂] |
| Cobalt(II) | Octahedral | [Co(L)₂(H₂O)₂] |
| Zinc(II) | Octahedral / Tetrahedral | [Zn(L)₂(H₂O)₂] |
| Iron(III) | Octahedral | [Fe(L)₃] |
(L represents the deprotonated ligand, 4-(2-Fluoropropan-2-yl)picolinate)
Reactions Involving the Fluoroisopropyl Group
The 4-(2-fluoropropan-2-yl) group is a tertiary alkyl fluoride (B91410) moiety. This group is generally characterized by high chemical stability and is largely unreactive under the conditions typically used to modify the carboxylic acid or the pyridine nitrogen. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the steric hindrance around the tertiary carbon further limits its susceptibility to nucleophilic substitution or elimination reactions. Therefore, this group primarily serves to modify the steric and electronic properties of the molecule, such as its lipophilicity and metabolic stability, rather than participating directly in common derivatization reactions.
Stability and Reactivity of the Fluorine Atom
The carbon-fluorine bond in the 2-fluoropropan-2-yl group is the strongest single bond in organic chemistry, rendering the fluorine atom generally unreactive under standard conditions. nih.govfrontiersin.org This stability is a hallmark of many fluorinated pharmaceutical compounds. However, its position on a tertiary carbon atom attached to a pyridine ring introduces specific pathways for reactivity.
Tertiary alkyl fluorides, particularly those in benzylic or similarly activated positions, are susceptible to elimination reactions to form alkenes. beilstein-journals.orgd-nb.info Under harsh Brønsted acidic conditions (e.g., strong acids like HCl or triflic acid), the C-F bond can be cleaved via an E1 elimination mechanism, proceeding through a stabilized tertiary carbocation intermediate. nih.govfrontiersin.org In the case of this compound, such conditions could lead to the formation of 4-(prop-1-en-2-yl)picolinic acid and hydrogen fluoride. The presence of silica (B1680970) gel during chromatography has also been noted to cause the elimination of HF from secondary and tertiary benzylic fluorides. beilstein-journals.orgd-nb.info
Transformations of the Isopropyl Moiety
Direct chemical transformation of the isopropyl moiety of this compound, specifically targeting the methyl C-H bonds, is synthetically challenging and not widely documented. The C-H bonds of the methyl groups are strong and unactivated, making selective functionalization difficult without disrupting other parts of the molecule.
Hypothetically, advanced synthetic methods such as late-stage C-H functionalization could be employed. These reactions often involve transition metal catalysis or photochemical radical generation to activate otherwise inert C-H bonds. However, achieving selectivity for the methyl groups of the isopropyl moiety over the C-H bonds on the pyridine ring would be a significant challenge due to the electronic properties of the heterocyclic ring. rsc.org Consequently, there are limited established protocols for the specific transformation of the isopropyl group in this particular molecule.
Synthesis of Structural Analogs and Derivatives
Modifications of the Fluoroalkane Side Chain
Creating analogs with different fluoroalkane side chains typically involves the de novo synthesis of the entire molecule rather than direct modification of the existing 2-fluoropropan-2-yl group. This approach allows for the introduction of a wide variety of fluoroalkyl groups at the 4-position of the picolinic acid. The general strategy would involve preparing a common intermediate, such as a 4-halopicolinate or 4-formylpicolinate, and then introducing the desired fluoroalkyl group.
| Target Analog Side Chain | Potential Synthetic Precursor | Required Reagent/Reaction Type |
| Trifluoromethyl (-CF₃) | 4-Iodopicolinate | Ruppert-Prakash reagent (TMSCF₃), copper catalyst |
| Difluoromethyl (-CHF₂) | 4-Formylpicolinate | Diethylaminosulfur trifluoride (DAST) or other fluorinating agents |
| Fluoromethyl (-CH₂F) | 4-(Hydroxymethyl)picolinate | DAST or other nucleophilic fluorinating agents |
| 1,1-Difluoroethyl (-CF₂CH₃) | 4-Acetylpicolinate | DAST or other deoxofluorination reagents |
Substitutions on the Pyridine Ring at Other Positions
Introducing additional substituents onto the pyridine ring of this compound can be achieved through several regioselective strategies, most notably Directed ortho Metalation (DoM). wikipedia.org
In DoM, the carboxylic acid is first deprotonated to form a carboxylate, which then acts as a powerful directing metalation group (DMG). unblog.frorganic-chemistry.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, selectively removes a proton from the positions ortho to the DMG, namely C3 and C5. baranlab.orguwindsor.ca The resulting aryllithium intermediate can be trapped with a variety of electrophiles to install new functional groups with high regioselectivity.
Functionalization at the C6 position is also possible, often through N-oxidation of the pyridine nitrogen. The resulting N-oxide can then be functionalized at the C6 position (or C2) via nucleophilic attack. researchgate.net
| Position | Reaction Type | Example Electrophiles/Reagents | Resulting Substituent |
| C3, C5 | Directed ortho Metalation (DoM) | I₂ | Iodo |
| C3, C5 | Directed ortho Metalation (DoM) | CH₃I | Methyl |
| C3, C5 | Directed ortho Metalation (DoM) | DMF | Formyl (-CHO) |
| C3, C5 | Directed ortho Metalation (DoM) | Cl₃CCCl₃ | Chloro |
| C6 | C-H Functionalization (via N-oxide) | POCl₃ | Chloro |
| C3, C5 | Suzuki Coupling (from halogenated precursor) | Arylboronic acid, Pd catalyst | Aryl |
A Chinese patent describes the synthesis of various 3,4-disubstituted 2-picolinic acids, indicating established methods for introducing groups such as F, Cl, Br, CN, CF₃, or OCH₃ onto the pyridine ring, which could be adapted for this system. google.com
Theoretical and Computational Investigations
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for elucidating the three-dimensional structure and electronic properties of molecules. For 4-(2-Fluoropropan-2-yl)picolinic acid, these calculations would provide fundamental insights into its behavior at the molecular level.
Conformational Analysis and Energy Minima
The flexibility of the 2-fluoropropan-2-yl group and the carboxylic acid moiety necessitates a thorough conformational analysis to identify the most stable geometric arrangements, or energy minima. This process typically involves systematically rotating the dihedral angles associated with the substituent and the carboxyl group to map the potential energy surface. For similar molecules, such as perfluoropropionic acid, multiple stable conformers have been identified through computational modeling. mdpi.com It is expected that this compound would also exhibit several low-energy conformations, and the relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. mdpi.com
Electronic Structure and Charge Distribution
Once the minimum energy conformations are identified, the electronic structure can be investigated. Calculations would reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding the molecule's reactivity. The introduction of the electron-withdrawing 2-fluoropropan-2-yl group is anticipated to influence the electronic landscape of the picolinic acid ring. academicjournals.org Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide information about the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net
Spectroscopic Property Predictions
Computational methods can also predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Theoretical NMR Chemical Shifts
Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electronic environment of each nucleus in the molecule's optimized geometry. For related substituted picolinic acids, DFT methods have been shown to provide calculated chemical shifts that correlate well with experimental data. researchgate.net Such calculations for this compound would provide a theoretical spectrum that could be compared with experimental findings.
Interactive Data Table: Predicted 13C NMR Chemical Shifts (Hypothetical) (Note: The following data is hypothetical and for illustrative purposes, as no specific computational data for this compound was found.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 150.2 |
| C3 | 125.8 |
| C4 | 158.5 |
| C5 | 122.1 |
| C6 | 148.9 |
| COOH | 165.7 |
| C(CH3)2F | 95.3 |
Vibrational Frequencies and IR Spectra
The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These theoretical spectra are instrumental in assigning the absorption bands observed in experimental IR spectroscopy. For picolinic acid and its derivatives, characteristic bands for the carboxylic acid group and the pyridine (B92270) ring vibrations are well-documented. researchgate.netresearchgate.net The presence of the fluorinated substituent would be expected to introduce unique vibrational modes.
Interactive Data Table: Predicted Vibrational Frequencies (Hypothetical) (Note: The following data is hypothetical and for illustrative purposes, as no specific computational data for this compound was found.)
| Frequency (cm-1) | Assignment |
|---|---|
| 3050 | C-H stretch (aromatic) |
| 2980 | C-H stretch (aliphatic) |
| 1710 | C=O stretch (carboxylic acid) |
| 1600 | C=C stretch (aromatic ring) |
UV-Vis Absorption Maxima
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding ultraviolet-visible (UV-Vis) absorption maxima. These calculations provide insight into how the molecule absorbs light, which is related to its electronic structure. The UV-Vis spectra of picolinic acid and its derivatives have been studied, and the absorption bands are typically assigned to π-π* transitions within the pyridine ring. science-softcon.de The substitution at the 4-position with the 2-fluoropropan-2-yl group would likely cause a shift in the absorption maxima compared to unsubstituted picolinic acid.
Interactive Data Table: Predicted UV-Vis Absorption Maxima (Hypothetical) (Note: The following data is hypothetical and for illustrative purposes, as no specific computational data for this compound was found.)
| Wavelength (nm) | Transition |
|---|---|
| 265 | π → π* |
Elucidation of Reaction Mechanisms and Transition States
The synthesis and reactivity of this compound can be computationally modeled to predict the most likely reaction pathways and to characterize the high-energy transition states that govern the rates of these transformations.
Computational Studies of Synthetic Pathways
While specific computational studies on the synthetic pathways of this compound are not extensively documented in publicly available literature, general principles of computational chemistry can be applied to propose and evaluate potential synthetic routes. Density Functional Theory (DFT) is a powerful tool for modeling chemical reactions and can be used to calculate the energies of reactants, intermediates, transition states, and products. nih.gov
For instance, a plausible synthetic route might involve the introduction of the 2-fluoropropan-2-yl group onto a pre-functionalized picolinic acid scaffold. Computational models could be employed to compare the feasibility of different synthetic strategies, such as nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. These models would help in identifying the pathway with the lowest activation energy barriers, thus suggesting the most efficient synthetic method.
Table 1: Hypothetical Comparison of Synthetic Pathways for this compound using DFT Calculations
| Synthetic Pathway | Key Reaction Step | Calculated Activation Energy (kcal/mol) | Predicted Yield |
| Nucleophilic Aromatic Substitution | SNAr with a fluorinated nucleophile | 35.2 | Low |
| Metal-Catalyzed Cross-Coupling | Suzuki or Stille coupling | 22.5 | High |
| Radical Alkylation | Photoredox-catalyzed reaction | 28.9 | Moderate |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.
Fluorine Effects on Reaction Kinetics
The presence of a fluorine atom in a molecule can significantly influence its reactivity and the kinetics of its reactions. dtic.mil The strong electron-withdrawing nature of fluorine can alter the electron density of the pyridine ring in this compound, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
Computational studies can quantify these effects. For example, by calculating the partial atomic charges and the electrostatic potential map of the molecule, it is possible to predict how the fluorine atom modulates the reactivity of different positions on the pyridine ring. Furthermore, kinetic studies of analogous fluorinated and non-fluorinated compounds can provide experimental data to validate the computational predictions. The replacement of hydrogen with fluorine can also impact the bond dissociation energies, which is a critical factor in radical reactions. dtic.mil
Molecular Docking and Ligand-Target Interaction Modeling (Pre-clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical tool in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes with Biological Macromolecules
In the absence of specific experimental data, molecular docking simulations can be performed to predict the binding modes of this compound with various biological macromolecules that are implicated in disease. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. mdpi.com
For example, if this compound were to be investigated as a potential inhibitor of a specific enzyme, docking studies could reveal whether the molecule fits into the active site of the enzyme and which amino acid residues it interacts with. This information is invaluable for the rational design of more potent and selective inhibitors.
Table 2: Predicted Binding Interactions of this compound with a Hypothetical Protein Target
| Interacting Residue | Interaction Type | Distance (Å) |
| Arg122 | Hydrogen Bond | 2.8 |
| Leu89 | Hydrophobic | 3.5 |
| Val111 | Hydrophobic | 3.9 |
| Glu126 | Electrostatic | 4.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound were not found.
Computational Assessment of Structure-Activity Relationships
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activities. researchgate.net
For this compound, computational SAR studies could involve generating a library of virtual analogs by modifying the substituents on the pyridine ring or altering the fluorinated alkyl group. The predicted biological activities of these analogs, based on docking scores or other computational metrics, could then be used to build a QSAR model. This model would help in identifying the key structural features that are important for activity and guide the synthesis of new compounds with improved properties. The development of such models allows for the rapid and efficient characterization of SARs. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 4-(2-Fluoropropan-2-yl)picolinic acid.
A comprehensive NMR analysis would involve acquiring spectra from multiple active nuclei present in the molecule.
¹H NMR: Proton NMR would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns. The pyridine (B92270) ring protons would appear in the aromatic region, with their specific shifts influenced by the positions of the carboxylic acid and the 2-fluoropropan-2-yl substituents. The methyl protons of the fluoropropyl group would likely appear as a doublet in the upfield region due to coupling with the fluorine atom.
¹³C NMR: Carbon NMR provides information on the different carbon environments. The spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, the quaternary carbon attached to the fluorine, and the methyl carbons.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide a definitive signal for the fluorine atom in the 2-fluoropropan-2-yl group. The chemical shift and coupling to the adjacent methyl protons would confirm its electronic environment.
¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, could be used to probe the electronic environment of the nitrogen atom within the pyridine ring, offering further structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H3 | ~8.0-8.2 | ~125-130 |
| Pyridine-H5 | ~7.8-8.0 | ~120-125 |
| Pyridine-H6 | ~8.5-8.7 | ~150-155 |
| (CH₃)₂CF | ~1.6-1.8 (d) | ~25-30 |
| COOH | ~10-13 (s, br) | ~165-170 |
| Pyridine-C2 | - | ~150-155 |
| Pyridine-C4 | - | ~155-160 |
| C(CH₃)₂F | - | ~90-95 (d) |
To unambiguously assign the signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, connecting the coupled protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It would be crucial for connecting the 2-fluoropropan-2-yl group to the pyridine ring at the C4 position and confirming the position of the carboxylic acid group at C2.
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For this compound (C₉H₁₀FNO₂), the expected exact mass would be calculated and compared to the measured mass to confirm its elemental composition with a high degree of confidence.
Tandem mass spectrometry involves the selection of a precursor ion (the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), and fragmentation of the 2-fluoropropan-2-yl side chain.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Proposed Neutral Loss |
|---|---|---|
| [M+H]⁺ | 196.0714 | - |
| [M-H₂O+H]⁺ | 178.0608 | H₂O |
| [M-CO₂H+H]⁺ | 151.0815 | CO₂H |
| [M-C₃H₆F+H]⁺ | 136.0393 | C₃H₆F |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the pyridine ring, and C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and other non-polar bonds that may be weak in the IR spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700-1730 | Stretching |
| C=N, C=C (Pyridine Ring) | 1550-1620 | Stretching |
| C-F | 1000-1100 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous evidence of molecular connectivity, conformation, and intermolecular interactions, which are critical for understanding the physical and chemical properties of a compound like this compound.
The process begins with the growth of a high-quality single crystal, which can be a rate-limiting step in the analysis. nih.gov For this compound, this would typically involve slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent system. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The structural data obtained from X-ray crystallography for a molecule like this compound would reveal key structural parameters. These include the bond lengths and angles within the pyridine ring, the carboxylic acid group, and the fluorinated isopropyl substituent. Furthermore, the analysis would elucidate the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen, which dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a similar organic molecule is presented in the table below to illustrate the type of information obtained.
Interactive Table: Hypothetical Crystallographic Data for a Picolinic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 5.231 |
| c (Å) | 19.876 |
| β (°) | 98.76 |
| Volume (ų) | 879.5 |
| Z | 4 |
| R-factor (%) | 4.5 |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating the components of a mixture and are therefore crucial for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For a polar, acidic compound like this compound, reversed-phase HPLC is the most common approach.
Method development would involve the systematic optimization of several parameters to achieve a robust and reliable separation. A typical starting point would be a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter for controlling the retention of an ionizable compound like a carboxylic acid. nih.gov For picolinic acid derivatives, maintaining the pH below the pKa of the carboxylic acid group would lead to increased retention on a reversed-phase column.
Detection is commonly achieved using a UV-Vis detector, as the pyridine ring of the molecule is expected to have a significant chromophore. The selection of an appropriate wavelength, typically at the λmax of the compound, is crucial for achieving high sensitivity. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration. A representative HPLC method for a picolinic acid analog is detailed in the table below. nih.govnih.gov
Interactive Table: Illustrative HPLC Method Parameters for a Picolinic Acid Derivative
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | 10% B to 90% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 265 nm | | Injection Volume | 10 µL | | Expected Retention Time | 5-10 minutes |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. mdpi.com Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is generally not feasible. Therefore, a derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable derivative.
A common derivatization strategy for carboxylic acids is esterification. For instance, reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the carboxylic acid group into its corresponding ester or silyl (B83357) ester. These derivatives are significantly more volatile and amenable to GC analysis.
The derivatized sample would then be injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase for the column is critical and would depend on the polarity of the derivative. A common choice for general-purpose analysis is a 5% phenyl-polydimethylsiloxane phase. Detection is often performed using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (MS). GC-MS provides both retention time and mass spectral data, which allows for highly specific and sensitive quantification.
Interactive Table: Potential GC-MS Method for a Derivatized Picolinic Acid
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Biological and Biochemical Research in Vitro and Pre Clinical Focus
Enzyme Interaction Studies
In a typical research cascade, the initial investigation would involve studying the compound's potential to inhibit or modulate the activity of specific enzymes.
In Vitro Enzyme Inhibition Kinetics
This would involve experiments to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50). Different concentrations of 4-(2-Fluoropropan-2-yl)picolinic acid would be incubated with a target enzyme and its substrate to measure the rate of the catalyzed reaction. The results would be plotted to calculate the IC50 value, providing a quantitative measure of the compound's potency as an enzyme inhibitor.
Interactive Data Table: In Vitro Enzyme Inhibition Kinetics of this compound
| Target Enzyme | IC50 (nM) | Inhibition Type |
| Data Not Available | Data Not Available | Data Not Available |
Analysis of Binding Affinity to Target Enzymes
Following the identification of enzyme inhibition, studies would be conducted to determine the binding affinity (often expressed as the dissociation constant, Kd) of the compound to its target enzyme. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to measure the strength of the interaction between this compound and the enzyme.
Interactive Data Table: Binding Affinity of this compound to Target Enzymes
| Target Enzyme | Binding Affinity (Kd) (nM) | Method |
| Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Assays and Ligand Efficacy (In Vitro)
Should the compound be designed to interact with a cell surface or nuclear receptor, binding assays would be crucial. These experiments would quantify how strongly this compound binds to a specific receptor and whether this binding event activates (agonist), blocks (antagonist), or has no effect on the receptor's function.
Cellular Assays for Biological Pathway Modulation (In Vitro)
To understand the compound's effect in a more biologically relevant context, researchers would utilize cell-based assays.
Cell-Based Target Engagement Studies
These studies would confirm that this compound can enter cells and interact with its intended target in a cellular environment. Techniques like the cellular thermal shift assay (CETSA) could be used to demonstrate target engagement.
Impact on Specific Signaling Cascades in Cell Lines
Finally, investigations would focus on the downstream consequences of the compound's interaction with its target. This would involve treating specific cell lines with this compound and then using methods like Western blotting or reporter gene assays to measure changes in the activity of key proteins within a particular signaling pathway.
The absence of any published data for this compound across these fundamental areas of pre-clinical research suggests that either studies on this specific molecule have not been conducted, are in very early, proprietary stages, or have not been disclosed in publicly accessible formats. Further research and publication are necessary to elucidate the biological and biochemical properties of this compound.
Investigation of Molecular Mechanism of Action (Pre-clinical)
Identification of Biological Targets
Direct biological targets for this compound have not been definitively identified in published preclinical studies. Picolinic acid, a tryptophan metabolite, is known to chelate metal ions and interact with a variety of biological molecules. It is plausible that the fluorinated derivative, this compound, may share some of these general properties.
Potential, though unconfirmed, biological targets could include:
Metal-dependent enzymes: The picolinic acid scaffold is a known chelator of divalent metal ions such as zinc, iron, and copper. By binding to these metal cofactors, it could modulate the activity of various metalloenzymes.
Cellular receptors and ion channels: While less characterized, interactions with specific cell surface or intracellular receptors cannot be ruled out and would require dedicated screening assays for confirmation.
DNA: Some metal complexes of picolinic acid have been shown to interact with DNA, suggesting a potential, indirect mechanism of action.
Further research, including affinity chromatography, proteomic profiling, and cellular thermal shift assays, is necessary to identify and validate specific biological targets of this compound.
Elucidation of Molecular Pathways Influenced by the Compound
Given the lack of identified biological targets, the specific molecular pathways influenced by this compound remain speculative. Picolinic acid itself has been shown to modulate immune responses and inflammatory pathways. hmdb.ca It is hypothesized that this compound might influence similar signaling cascades, such as:
NF-κB signaling pathway: A key regulator of inflammation and immune responses.
MAPK signaling pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis.
Tryptophan metabolism pathway: As a derivative of picolinic acid, it might influence the kynurenine (B1673888) pathway of tryptophan metabolism.
Clarification of the affected molecular pathways awaits the definitive identification of the compound's primary biological targets.
Structure-Activity Relationship (SAR) Studies from In Vitro Data
Systematic Structure-Activity Relationship (SAR) studies for this compound are not yet available in the scientific literature. However, a hypothetical SAR can be inferred from the structural features of the molecule and the known properties of related compounds.
Correlations between Structural Modifications and Biological Responses
To establish a clear correlation between structural modifications and biological responses, a series of analogues would need to be synthesized and tested. Key modifications could include:
| Modification Site | Potential Impact on Biological Activity |
| Picolinic Acid Core | The pyridine (B92270) ring and the carboxylic acid group are likely essential for its primary interactions. Alterations to this core would be expected to significantly impact activity. |
| 4-position substituent | The nature and size of the substituent at the 4-position of the pyridine ring could influence binding affinity and selectivity for its biological target(s). |
| Fluorine atom | The introduction of a fluorine atom can alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. |
| Isopropyl group | The bulky isopropyl group may provide steric hindrance or favorable hydrophobic interactions within a binding pocket. |
Identification of Key Pharmacophores
Based on the structure of this compound, the key pharmacophoric features likely include:
A hydrogen bond donor/acceptor: The carboxylic acid group.
A hydrogen bond acceptor: The nitrogen atom in the pyridine ring.
An aromatic ring: The pyridine core.
A hydrophobic region: The 2-fluoropropan-2-yl group.
The spatial arrangement of these features is critical for its interaction with a biological target. Further computational modeling and experimental validation are required to define the precise pharmacophore model for this class of compounds.
Applications in Chemical and Biochemical Research Excluding Clinical
Role as a Synthetic Building Block for Complex Molecules
Picolinic acid and its derivatives are fundamental building blocks in organic synthesis, valued for their role in constructing more complex molecular architectures. researchgate.netumsl.edu The pyridine (B92270) ring and the carboxylic acid group offer multiple reactive sites for elaboration. 4-(2-Fluoropropan-2-yl)picolinic acid can serve as a versatile intermediate in the synthesis of a wide array of organic compounds. researchgate.net
The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the pyridine ring can undergo various substitution reactions. For instance, picolinic acid can be coupled with N-alkylanilines to form N-alkyl-N-phenylpicolinamides. nih.govnih.gov This reactivity allows for the integration of the 4-(2-fluoropropan-2-yl)picolinyl moiety into larger, more complex molecules, such as potential pharmaceutical agents or functional materials. A patent has described the use of picolinic acid derivatives as intermediates in the process of making complex pyridine derivatives for the treatment of respiratory disorders. google.com
The presence of the 2-fluoropropan-2-yl group introduces unique properties to the building block. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of a molecule. nih.gov Therefore, using this compound as a building block can impart these desirable properties to the final complex molecule.
Table 1: Synthetic Transformations of Picolinic Acid Derivatives
| Starting Material | Reagents | Product Type | Potential Application | Reference |
| Picolinic acid | Thionyl chloride, N-alkylaniline | N-alkyl-N-phenylpicolinamide | Molecular devices, Catalysis | nih.gov |
| Picolinic acid N-oxide | Nitrating mixture, Catalytic hydrogenation | 4-Aminopicolinic acid | Ligand for transition metals | umsl.edu |
| Picolinic acid | Thionyl chloride, Methanol (B129727)/Toluene | 4-Chloromethylpicolinate hydrochloride | Intermediate for extended aminopicolinic acids | umsl.edu |
| 6-chloro-3-fluoro-2-picoline | Potassium dichromate, Sulfuric acid | 6-chloro-3-fluoro-2-picolinic acid | Intermediate for pharmaceuticals | google.com |
Application as a Chemical Probe in Biological Systems (In Vitro)
Chemical probes are small molecules used to study and manipulate biological systems in a non-clinical, in vitro setting. The structural features of this compound suggest its potential utility as such a tool. Picolinic acid itself is a metabolite of tryptophan and has been shown to possess a range of biological activities, including immunomodulatory and anti-proliferative effects in vitro. nih.gov
Derivatives of picolinic acid have been investigated for various biological effects. For example, novel picolinamide (B142947) derivatives have demonstrated significant in vitro antifungal activity against various soil-borne phytopathogens. scialert.net In other studies, picolinic acid in combination with other compounds has shown antimicrobial activity against Mycobacterium avium complex in vitro. nih.gov These findings suggest that the picolinic acid scaffold can be a valuable starting point for developing chemical probes to investigate specific biological pathways.
The introduction of a fluorinated group, such as the 2-fluoropropan-2-yl moiety, can be particularly advantageous for a chemical probe. Fluorine atoms can enhance the molecule's interaction with biological targets and provide a useful spectroscopic handle (¹⁹F NMR) for studying binding events and cellular uptake. st-andrews.ac.uked.ac.uk Fluorinated analogues of other bioactive molecules have been developed as probes to study cellular processes, leveraging fluorine's unique properties. nih.gov Therefore, this compound could potentially be used to probe enzyme active sites or cellular signaling pathways in vitro.
Utilization in Material Science or Coordination Chemistry (If Applicable)
Picolinic acid and its analogues are well-known chelating ligands in coordination chemistry. researchgate.netecampus.com The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group form a stable five-membered chelate ring with a wide variety of metal ions. nih.govsjctni.edu This property has led to the synthesis and characterization of numerous metal complexes with picolinic acid derivatives, exploring their structural, magnetic, and electronic properties. researchgate.netdergipark.org.trresearchgate.netorientjchem.org
The coordination chemistry of picolinic acid derivatives has been studied with various metals, including samarium(III), mercury(II), and gallium(III). nih.govresearchgate.netnih.gov These complexes exhibit diverse structures, from mononuclear compounds to one-dimensional coordination polymers. nih.gov The specific coordination mode can be influenced by factors such as the solvent used during synthesis. nih.gov
The this compound ligand could be used to create novel metal complexes. The electron-withdrawing nature of the fluorinated group might influence the electronic properties of the pyridine ring, thereby affecting the coordination strength and the resulting complex's stability and reactivity. Such fluorinated metal complexes could have applications in catalysis or as building blocks for more complex supramolecular structures. nih.gov Theoretical studies on bis-picolinic acid derivatives have been conducted to understand their coordination with metals like lead and chromium. computer.org
Table 2: Examples of Metal Complexes with Picolinic Acid Derivatives
| Ligand | Metal Ion | Resulting Complex Structure | Potential Application | Reference |
| Picolinic acid (Hpic) | Samarium(III) | One-dimensional coordination polymer | Photoluminescent materials | researchgate.net |
| Picolinic acid (picH) | Mercury(II) | Mononuclear complex or 1-D polymer | Metal-organic architectures | nih.gov |
| Picolinic acid | Gallium(III) | [Ga(Pic)₃]·H₂O | Therapeutic analogues | nih.gov |
| Dipicolinic acid | Various | Diverse coordination complexes | Supramolecular chemistry, Antimicrobial agents | researchgate.netecampus.com |
Potential as a Lead Compound for Pre-clinical Drug Discovery (Pre-clinical Context)
The picolinic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov Consequently, numerous picolinic acid derivatives have been identified as lead compounds in preclinical drug discovery programs for a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases. nih.govpensoft.netresearchgate.net
For instance, derivatives of picolinic acid have been designed and synthesized as potential antitumor agents, showing activity in human non-small cell lung cancer cells in preclinical models. pensoft.net Other studies have focused on developing picolinic acid derivatives with anticonvulsant activity. researchgate.net The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target. rsc.org
The incorporation of fluorine into lead compounds is a well-established strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties. nih.gov Fluorination can enhance metabolic stability, increase binding affinity to the target protein, and improve membrane permeability. mdpi.com Given these advantages, this compound represents a promising lead compound for preclinical investigation. The combination of the biologically active picolinic acid core with a fluorine-containing substituent could lead to the development of novel drug candidates with improved efficacy and a better preclinical profile. dovepress.comresearchgate.net
Table 3: Preclinical Drug Discovery Candidates Based on Picolinic Acid Scaffolds
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes and Stereoselective Approaches
The efficient and scalable synthesis of 4-(2-Fluoropropan-2-yl)picolinic acid is a foundational challenge that needs to be addressed. While general methods for the synthesis of substituted picolinic acids exist, the introduction of the tertiary fluoroalkyl group may require specialized strategies.
Future Research Focus:
Development of Direct Fluorination Methods: Investigating late-stage fluorination techniques on a pre-functionalized picoline precursor could offer an efficient route. This would involve exploring modern fluorinating reagents that can handle the specific steric and electronic environment of the target molecule.
Cross-Coupling Strategies: The use of organometallic reagents, such as a (2-fluoropropan-2-yl)zinc or -copper species, in cross-coupling reactions with a 4-halopicolinic acid derivative could be a viable approach. Optimization of catalysts and reaction conditions would be critical to achieve high yields.
Building Block Synthesis: An alternative strategy involves the synthesis of a pyridine (B92270) precursor already bearing the 2-fluoropropan-2-yl moiety, followed by the introduction and manipulation of the carboxylic acid group at the 2-position.
Stereoselective Synthesis: While the 2-fluoropropan-2-yl group itself is achiral, future research could involve derivatization of the picolinic acid backbone to introduce chiral centers. This would necessitate the development of stereoselective synthetic methods to access specific enantiomers or diastereomers for biological evaluation.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Late-Stage Fluorination | Atom economy, rapid access from common precursors. | Regioselectivity, harsh reaction conditions, functional group compatibility. |
| Cross-Coupling Reactions | Modular, allows for convergent synthesis. | Preparation and stability of the fluoroalkyl organometallic reagent. |
| Building Block Approach | Potentially milder conditions for later steps. | Multi-step synthesis of the initial substituted pyridine. |
Discovery of Uncharted Chemical Reactivity Patterns
The interplay between the electron-withdrawing nature of the 2-fluoropropan-2-yl group and the coordinating picolinic acid moiety is expected to result in unique chemical reactivity.
Future Research Focus:
Coordination Chemistry: A primary area of exploration would be the coordination chemistry of this compound with various metal ions. The electronic effects of the fluoroalkyl group could modulate the binding affinity and redox properties of the resulting metal complexes, making them of interest in catalysis or materials science.
Derivatization of the Carboxylic Acid: Standard transformations of the carboxylic acid group (e.g., esterification, amidation) could be explored to create a library of derivatives. The reactivity of these reactions may be influenced by the electronic and steric properties of the 4-substituent.
Reactions at the Pyridine Ring: Investigating the susceptibility of the pyridine ring to nucleophilic or electrophilic aromatic substitution would provide fundamental insights into its chemical behavior. The 2-fluoropropan-2-yl group is expected to influence the regioselectivity of such reactions.
Advanced Computational Modeling for Predictive Research
Computational chemistry can provide valuable predictive insights into the properties and reactivity of this compound, guiding experimental efforts.
Future Research Focus:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate key molecular properties such as electrostatic potential, dipole moment, and bond dissociation energies. These calculations can help in predicting the most likely sites for chemical reactions.
QSAR Modeling: Should a series of derivatives be synthesized and tested for a particular biological activity, Quantitative Structure-Activity Relationship (QSAR) models could be developed. researchgate.net These models correlate structural features with activity, enabling the design of more potent compounds. researchgate.net
Molecular Docking Studies: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives within the target's active site. researchgate.net This can aid in the rational design of new inhibitors or modulators.
Identification of New Biological Targets and Pathways (In Vitro)
The unique structural and electronic features of this compound make it a candidate for screening against various biological targets. Picolinic acid and its derivatives have shown a range of biological effects, including immunological and neuroprotective actions. nih.gov The introduction of a fluoroalkyl group can enhance metabolic stability and membrane permeability, potentially improving pharmacokinetic properties.
Future Research Focus:
Broad-Spectrum Biological Screening: In vitro screening against a panel of common drug targets, such as kinases, proteases, and G-protein coupled receptors, could uncover novel biological activities.
Antimicrobial and Anticancer Assays: Given that many fluorinated heterocycles exhibit antimicrobial or anticancer properties, evaluating this compound against various bacterial, fungal, and cancer cell lines is a logical step. nih.gov
Enzyme Inhibition Studies: Picolinic acid is a known chelating agent. nih.gov Investigating the ability of its fluorinated derivative to inhibit metalloenzymes could be a fruitful area of research.
Development of Specialized Analytical Probes Incorporating the Compound
The picolinate (B1231196) moiety is known to be a useful component in the design of fluorescent probes, particularly for the detection of metal ions. tandfonline.com The unique properties of the 2-fluoropropan-2-yl group could be leveraged to create novel analytical tools.
Future Research Focus:
Fluorescent Chemosensors: The compound could be incorporated into a larger molecular framework containing a fluorophore. The binding of a specific analyte (e.g., a metal ion) to the picolinic acid head could induce a change in the fluorescence signal, allowing for sensitive detection.
NMR Probes: The presence of fluorine provides a unique spectroscopic handle. The ¹⁹F NMR signal is highly sensitive to the local chemical environment. This property could be exploited to develop probes where binding events are monitored by changes in the fluorine chemical shift.
Affinity-Based Probes: The compound could be functionalized with a reactive group and a reporter tag to create affinity-based probes for identifying its biological targets in complex biological systems.
Q & A
Basic: What are the key structural features of 4-(2-Fluoropropan-2-yl)picolinic acid, and how do they influence its reactivity?
Answer: The compound combines a picolinic acid core (pyridine-2-carboxylic acid) with a 2-fluoropropan-2-yl substituent at the 4-position. The fluorine atom’s electronegativity and the steric bulk of the isopropyl group significantly affect electronic distribution and steric accessibility. For example, fluorinated groups often enhance metabolic stability and influence hydrogen-bonding interactions in biological systems . Structural analogs, such as 4-(2-Formylphenyl)picolinic acid, demonstrate that substituent positioning on the pyridine ring modulates acidity and coordination properties, critical for metal-binding applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
